REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Mg]Cl)(C)C.[CH:12]([C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1)=[O:13]>C1COCC1>[OH:13][CH:12]([C:2]1[S:3][CH:4]=[CH:5][N:6]=1)[C:14]1[CH:15]=[CH:16][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:22][CH:23]=1
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Name
|
|
Quantity
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2.72 mL
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Type
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reactant
|
Smiles
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BrC=1SC=CN1
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Name
|
|
Quantity
|
16 mL
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Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
5.5 g
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Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
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Details
|
After stirring for 1 h (−10° C. to 0° C.)
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction was cooled to −78° C.
|
Type
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STIRRING
|
Details
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The reaction was stirred for 30 min at −78° C.
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
WAIT
|
Details
|
After 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with aqueous saturated NH4Cl
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography (10-75% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC=C(C(=O)OC)C=C1)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.2 mmol | |
AMOUNT: MASS | 7.29 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |